molecular formula C7H13ClS B1603230 [(Chloromethyl)sulfanyl]cyclohexane CAS No. 68483-71-6

[(Chloromethyl)sulfanyl]cyclohexane

Cat. No. B1603230
Key on ui cas rn: 68483-71-6
M. Wt: 164.7 g/mol
InChI Key: UAWFPBICPLHLCY-UHFFFAOYSA-N
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Patent
US06090518

Procedure details

Into a 1 L four necked flask equipped with a nitrogen supply tube, a stirrer and a thermometer, 12.1 g of paraformaldehyde and 60 g of toluene were mixed and stirred, and then 120 mL of concentrated hydrochloric acid was added thereto. Thereafter, the reaction solution was heated to 40° C., and 60 g of a toluene solution containing 35.4 g of cyclohexanethiol was added over a period of 20 minutes. After completion of the dropwise addition, the reaction solution was stirred while maintaining it at 50° C. After confirming the completion of the reaction by TLC, the water phase was discharged, and the organic phase was made alkaline with a saturated sodium carbonate aqueous solution to obtain a toluene solution of chloromethylcyclohexylsulfide.
[Compound]
Name
four
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
35.4 g
Type
reactant
Reaction Step Seven
Quantity
60 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C=O.[ClH:3].[CH:4]1([SH:10])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[C:11](=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.O>[Cl:3][CH2:11][S:10][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:3.4.5|

Inputs

Step One
Name
four
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
12.1 g
Type
reactant
Smiles
C=O
Name
Quantity
60 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
35.4 g
Type
reactant
Smiles
C1(CCCCC1)S
Name
Quantity
60 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the reaction solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining it at 50° C
CUSTOM
Type
CUSTOM
Details
the completion of the reaction by TLC

Outcomes

Product
Name
Type
product
Smiles
ClCSC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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